N-(2,4-difluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Imaging Applications in Cancer Research
A study on "18F-EF5: A New PET Tracer for Imaging Hypoxia in Head and Neck Cancer" explored the use of EF5 (a compound with an imidazolyl group similar to the query compound) labeled with fluorine-18 for imaging tumor hypoxia in patients with squamous cell carcinoma. This research highlights the potential of structurally related compounds in developing novel PET tracers for cancer diagnostics (Komar et al., 2008).
Pharmacokinetics and Drug Development
Research on "Pharmacokinetics of Intravenous Paracetamol in Elderly Patients" examines how a commonly used analgesic, paracetamol (which shares a similar acetamide group with the query compound), is metabolized in elderly patients. This study contributes to understanding the pharmacokinetics of drugs with acetamide components in specific populations (Liukas et al., 2011).
Potential Therapeutic Agents
Investigations into "Effects of Paracetamol on NOS, COX, and CYP Activity and on Oxidative Stress in Healthy Male Subjects, Rat Hepatocytes, and Recombinant NOS" reveal how acetaminophen, a drug structurally related to the query compound, interacts with various enzyme systems. This research provides insight into the complex interactions between therapeutic agents and biological systems, potentially guiding the development of new drugs (Trettin et al., 2014).
Safety and Efficacy Studies
The study "A Fatal Case Involving N-Ethyldeschloroketamine (2-Oxo-PCE) and Venlafaxine" demonstrates the importance of understanding the safety and pharmacological effects of novel compounds. While focusing on a different chemical entity, it underscores the need for comprehensive research into the effects, interactions, and potential risks of new chemical compounds (Theofel et al., 2018).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-25-14-5-3-13(4-6-14)23-9-8-21-18(23)26-11-17(24)22-16-7-2-12(19)10-15(16)20/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTGLXGVGRBXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide |
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